molecular formula C13H10N2O B1620291 5-Methoxy-4,7-phenanthroline CAS No. 951-06-4

5-Methoxy-4,7-phenanthroline

Cat. No.: B1620291
CAS No.: 951-06-4
M. Wt: 210.23 g/mol
InChI Key: MATJLKZMEUUKEN-UHFFFAOYSA-N
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Description

5-Methoxy-4,7-phenanthroline is a heterocyclic organic compound with the molecular formula C13H10N2O It is a derivative of phenanthroline, a nitrogen-containing aromatic compound, and is characterized by the presence of a methoxy group at the 5-position of the phenanthroline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-4,7-phenanthroline typically involves the reaction of 4,7-phenanthroline with methanol in the presence of a suitable catalyst. One common method involves the use of sulfuric acid and sodium 3-nitrobenzenesulfonate in water, followed by heating for several hours . Another approach includes the oxidation of 4,7-phenanthroline-5,6-quinone with nitric acid in the presence of sulfuric acid .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings, but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 5-Methoxy-4,7-phenanthroline undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Major Products:

    Oxidation: 4,7-phenanthroline-5,6-quinone.

    Reduction: 5-amino-4,7-phenanthroline.

    Substitution: Various substituted phenanthrolines depending on the substituent introduced.

Scientific Research Applications

5-Methoxy-4,7-phenanthroline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methoxy-4,7-phenanthroline involves its ability to chelate metal ions, forming stable complexes. These metal complexes can participate in various biochemical processes, including electron transfer and catalysis. The compound’s planar structure and rigidity enhance its binding affinity to metal ions, making it an effective chelating agent .

Comparison with Similar Compounds

Uniqueness: 5-Methoxy-4,7-phenanthroline is unique due to the presence of the methoxy group, which enhances its chemical reactivity and potential applications in various fields. The methoxy group also influences the compound’s electronic properties, making it distinct from other phenanthroline derivatives.

Properties

IUPAC Name

5-methoxy-4,7-phenanthroline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O/c1-16-12-8-11-9(4-2-6-14-11)10-5-3-7-15-13(10)12/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MATJLKZMEUUKEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C3C=CC=NC3=C1)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90301290
Record name 5-methoxy-4,7-phenanthroline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90301290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951-06-4
Record name NSC142220
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142220
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-methoxy-4,7-phenanthroline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90301290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Some phenanthrolines are very reluctant to undergo the usual basic oxidative rearrangement to the corresponding diazafluorenone. This is true of 4,7-phenanthroline, for instance. In this case, one uses 2-methoxyparaphenylenediamine in a double Skraup synthesis to produce the enolether, 5-methoxy-4,7-phenanthroline (150). Reaction of it with concentrated sulfuric acid and fuming nitric acid yields 4,7-phenanthrolin-5,6-quinone (151). The quinone undergoes oxidative rearrangement to produce 1,8-diazafluoren-9-one (152). Hydrazine reduction produces 1,8-diazafluorene (153) which is alkylated to the target compound, 9,9-bis(4-pyridinylmethyl)-1,8-diazafluorene (154). Other diazafluorenes produced by this method include 1,5-diazafluorene, (Scheme 67, 157), 1,6-diazafluorene, 2,5-diazafluorene, 3,5-diazafluorene, and 4,5-diazafluorene. See references for Scheme 64 and: French patent 1,382,542; French patent 1,369,626, U.S. Pat. No. 2,640,830, Swiss patent 275,433. ##STR87##
[Compound]
Name
phenanthrolines
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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diazafluorenone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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